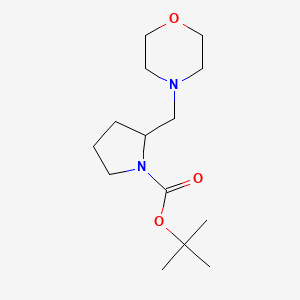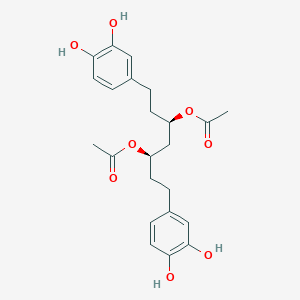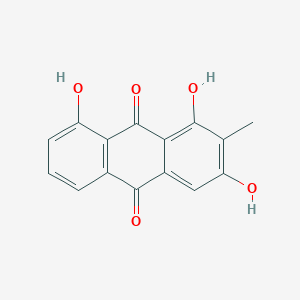![molecular formula C21H14N2O2 B13128481 1-Amino-2-[(phenylimino)methyl]anthraquinone CAS No. 21810-19-5](/img/structure/B13128481.png)
1-Amino-2-[(phenylimino)methyl]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-[(phenylimino)methyl]anthraquinone is an organic compound with the molecular formula C21H14N2O2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is characterized by the presence of an amino group and a phenylimino group attached to the anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-2-[(phenylimino)methyl]anthraquinone can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of 1- or 2-amino anthraquinones with triethyl orthoformate and CH-acid compounds. The reaction is typically carried out under mild conditions, without the use of solvents or catalysts, at a temperature of around 50°C. This method yields the desired product in a short reaction time (14–50 minutes) with good to excellent yields (85–96%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free and catalyst-free conditions, are likely to be applied to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-[(phenylimino)methyl]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and phenylimino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-Amino-2-[(phenylimino)methyl]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and as a component in organic electronics.
Mécanisme D'action
The mechanism of action of 1-amino-2-[(phenylimino)methyl]anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact pathways and molecular targets involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-methyl-anthraquinone: Another derivative of anthraquinone with similar structural features but different functional groups.
1-Amino-9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde: A compound with a similar anthraquinone core but different substituents.
Uniqueness
1-Amino-2-[(phenylimino)methyl]anthraquinone is unique due to its specific combination of amino and phenylimino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and pigments with specific color properties.
Propriétés
Numéro CAS |
21810-19-5 |
|---|---|
Formule moléculaire |
C21H14N2O2 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1-amino-2-(phenyliminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14N2O2/c22-19-13(12-23-14-6-2-1-3-7-14)10-11-17-18(19)21(25)16-9-5-4-8-15(16)20(17)24/h1-12H,22H2 |
Clé InChI |
XKHYBYCPDSPUIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




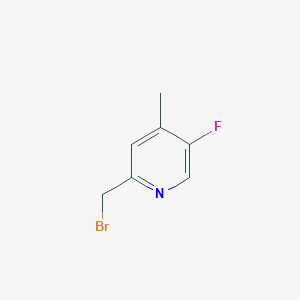
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)

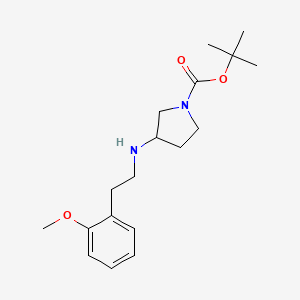
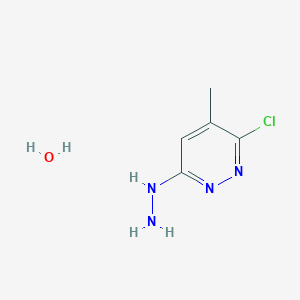
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
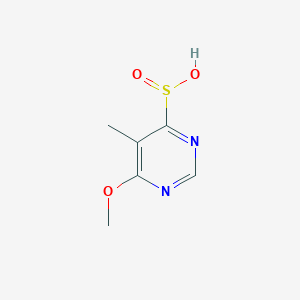
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
